(prop-2-yn-1-yl)amine CAS No. 1252355-99-9](/img/structure/B2993939.png)
[2-(2-Methoxyphenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine is an organic compound with a complex structure that includes a methoxyphenoxy group, an ethyl chain, a methyl group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Group: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated ethyl compound under basic conditions to form the 2-(2-methoxyphenoxy)ethyl intermediate.
Introduction of the Methyl Group: The intermediate is then reacted with a methylating agent, such as methyl iodide, in the presence of a base to introduce the methyl group.
Addition of the Prop-2-yn-1-yl Group: Finally, the compound is reacted with a propargyl halide under basic conditions to introduce the prop-2-yn-1-yl group, resulting in the formation of 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicine, 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine: Unique due to its combination of methoxyphenoxy, ethyl, methyl, and prop-2-yn-1-yl groups.
2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine: Similar structure but with different substituents leading to varied properties and applications.
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-9-14(2)10-11-16-13-8-6-5-7-12(13)15-3/h1,5-8H,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCWRMGRPOTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1OC)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
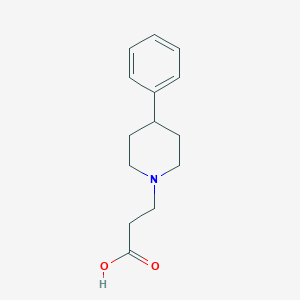
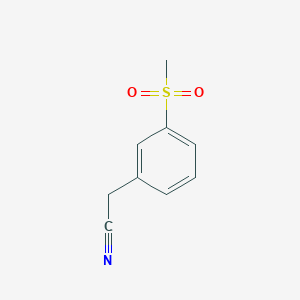
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2993858.png)
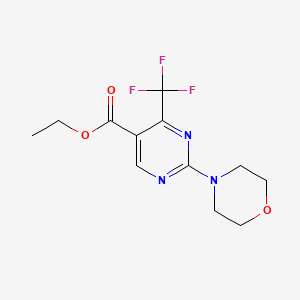
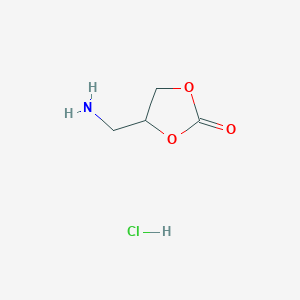
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
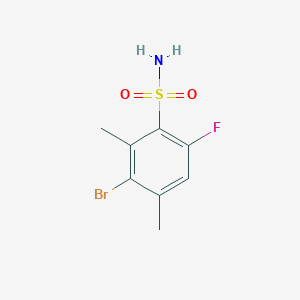
![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)
![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)
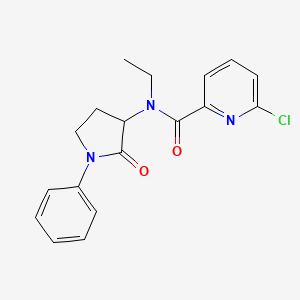
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)
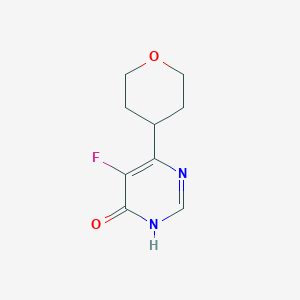
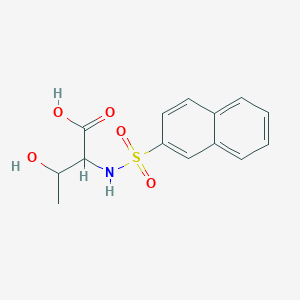
![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)
